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Compound of Interest

Compound Name:
4-(4-Methylphenyl)-1,3-thiazole-2-

carboxylic acid

Cat. No.: B054079 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of substituted phenylthiazole carboxylic acids, a promising class of compounds

with diverse therapeutic potential. This document summarizes their performance as anticancer,

xanthine oxidase inhibitory, and antifungal agents, supported by experimental data from various

studies.

The phenylthiazole carboxylic acid scaffold has emerged as a privileged structure in medicinal

chemistry due to its versatile biological activities. Modifications to the phenyl and thiazole rings,

as well as the carboxylic acid group, have led to the development of potent inhibitors for

various biological targets. This guide provides a comparative analysis of these derivatives,

presenting quantitative data, detailed experimental protocols, and visual representations of

relevant biological pathways and workflows.

Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the in vitro efficacy of various

substituted phenylthiazole carboxylic acid derivatives. The data is compiled from multiple

studies and presented as IC50 (half-maximal inhibitory concentration) values for anticancer

and enzyme inhibitory activities, and as MIC (minimum inhibitory concentration) values for

antifungal activity.
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Anticancer Activity
The cytotoxic effects of substituted phenylthiazole carboxamide derivatives have been

evaluated against a panel of human cancer cell lines. The IC50 values, representing the

concentration of the compound required to inhibit the growth of 50% of the cancer cells, are

presented in Table 1. Lower IC50 values indicate greater potency.
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Compound ID
Substitution
on Phenyl
Ring

Cancer Cell
Line

IC50 (µM) Reference

4a 2-NO2
SKNMC

(Neuroblastoma)
15.3 ± 1.12 [1]

4b 3-NO2
SKNMC

(Neuroblastoma)
> 25 [1]

4c 4-NO2
SKNMC

(Neuroblastoma)
10.8 ± 0.08 [1]

4d 3-Cl

Hep-G2

(Hepatocarcinom

a)

11.6 ± 0.12 [1]

4e 4-Cl

Hep-G2

(Hepatocarcinom

a)

22.3 ± 1.89 [1]

Doxorubicin -
SKNMC

(Neuroblastoma)
Not Specified [1]

Doxorubicin -

Hep-G2

(Hepatocarcinom

a)

5.8 ± 1.01 [1]

3-fluoro analog 3-F
T47D, Caco-2,

HT-29
< 10 µg/mL [2]

4-methoxy sub. 4-OCH3
Caco-2

(Colorectal)
Improved Activity [2]

2-methoxy sub. 2-OCH3 HT-29, T47D
Maintained

Activity
[2]

Table 1: In vitro anticancer activity of substituted phenylthiazole carboxamide derivatives.[1][2]
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Substituted 2-phenylthiazole-4-carboxylic acids have been identified as potent inhibitors of

xanthine oxidase, an enzyme crucial in the production of uric acid.[3] Elevated levels of uric

acid are associated with gout and hyperuricemia. The IC50 values for the inhibition of xanthine

oxidase are presented in Table 2.

Compound ID
Substitution on
Phenyl Ring

IC50 (nM) Reference

Compound 8 4-isobutoxy-3-nitro 48.6 [3][4]

Allopurinol - > 1000 [4]

Febuxostat - 1.8 [4]

Table 2: In vitro xanthine oxidase inhibitory activity of 2-phenylthiazole-4-carboxylic acid

derivatives.[3][4]

Antifungal Activity
Certain phenylthiazole derivatives have demonstrated significant antifungal properties,

particularly against opportunistic pathogens like Candida and Aspergillus species. The

minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents

visible growth of a microorganism, is a key measure of antifungal efficacy.
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Compound ID Fungal Strain MIC (µg/mL) Reference

Compound 1
Candida albicans

P60002
0.50 [5]

Compound 1 Candida auris 390 2 [5]

Compound 1
Cryptococcus

neoformans
0.50 [5]

Compound 1 Aspergillus fumigatus Not Specified [5]

Compound 10
Candida albicans

P60002
2 [5]

Compounds 2, 3, 11,

17, 21, 23, 65

Candida albicans

P60002
4 [5]

Amphotericin B
Candida albicans

P60002
0.50 [5]

Fluconazole
Cryptococcus

neoformans
2 to 8 [5]

Table 3: In vitro antifungal activity of phenylthiazole derivatives.[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections provide comprehensive protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[6][7] It is based on the principle that mitochondrial

dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan

product that can be quantified spectrophotometrically.[7]

Materials:

Substituted phenylthiazole carboxylic acid derivatives
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Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

MTT solution (5 mg/mL in PBS)

Complete cell culture medium

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per

well and incubated for 24 hours to allow for attachment.[1]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically in a range of 0.1 to 100 µM) and incubated for a further 48-72 hours.[1]

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and

the plates are incubated for another 4 hours at 37°C.[7]

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to

each well to dissolve the formazan crystals.[7]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.[7]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase,

which catalyzes the oxidation of xanthine to uric acid.[8] The increase in absorbance due to the

formation of uric acid is monitored spectrophotometrically.[9]
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Materials:

Substituted phenylthiazole carboxylic acid derivatives

Xanthine oxidase (from bovine milk)

Xanthine

Potassium phosphate buffer (pH 7.5)

96-well UV-transparent plates or quartz cuvettes

Spectrophotometer

Procedure:

Reaction Mixture Preparation: A reaction mixture is prepared in each well containing

potassium phosphate buffer, the test compound at various concentrations, and xanthine.[8]

Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase to the

mixture.[9]

Absorbance Measurement: The rate of uric acid formation is monitored by measuring the

increase in absorbance at 293 nm over time.[9]

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in

the presence of the inhibitor to the rate in its absence. The IC50 value is then determined

from the concentration-inhibition curve.[8]

Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the

following diagrams have been generated using Graphviz.
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Caption: Inhibition of the Xanthine Oxidase Pathway.
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Caption: Experimental Workflow of the MTT Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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